7-(Bromomethyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The bromomethyl group at the 7-position of the indolizine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)indolizine typically involves the bromination of indolizine derivatives. One common method is the bromination of 7-methylindolizine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, resulting in the selective bromination at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Bromomethyl)indolizine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new indolizine derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methylindolizine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy indolizine derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of methylindolizine.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)indolizine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)indolizine and its derivatives involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological processes.
Pathways Involved: The specific pathways depend on the functional groups present in the derivatives.
Vergleich Mit ähnlichen Verbindungen
7-(Bromomethyl)indolizine can be compared with other similar compounds, such as:
7-Methylindolizine: Lacks the bromine atom, resulting in different reactivity and applications.
7-(Chloromethyl)indolizine: Similar reactivity but may have different selectivity and reaction conditions.
7-(Hydroxymethyl)indolizine: More polar and may undergo different types of reactions compared to the bromomethyl derivative.
Uniqueness: The presence of the bromomethyl group at the 7-position of the indolizine ring imparts unique reactivity and versatility to the compound, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Eigenschaften
Molekularformel |
C9H8BrN |
---|---|
Molekulargewicht |
210.07 g/mol |
IUPAC-Name |
7-(bromomethyl)indolizine |
InChI |
InChI=1S/C9H8BrN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |
InChI-Schlüssel |
NCKIHPZTQDAIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CC(=CC2=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.